molecular formula C18H19IN2O4S B3541850 N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide

N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide

Numéro de catalogue B3541850
Poids moléculaire: 486.3 g/mol
Clé InChI: DEYWUSDFBCBKTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid (LPA), a bioactive lipid with diverse physiological functions.

Mécanisme D'action

SBI-425 is a potent and selective inhibitor of autotaxin, which is a secreted enzyme that converts lysophosphatidylcholine (LPC) to N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide. This compound is a bioactive lipid that acts through specific G protein-coupled receptors to regulate various cellular processes, including cell proliferation, migration, and survival. Inhibition of autotaxin by SBI-425 reduces the production of this compound and attenuates its signaling through its receptors, leading to a reduction in cellular processes that contribute to disease progression.
Biochemical and Physiological Effects:
In preclinical studies, SBI-425 has been shown to reduce this compound levels in plasma and tissues, indicating its ability to inhibit autotaxin activity. It has also been shown to attenuate disease progression in various preclinical models of cancer, fibrosis, and inflammation. SBI-425 has been shown to reduce tumor growth and metastasis in mouse models of breast cancer and melanoma. In models of lung fibrosis, SBI-425 has been shown to reduce lung inflammation and fibrosis. In models of inflammatory bowel disease, SBI-425 has been shown to reduce inflammation and improve intestinal barrier function.

Avantages Et Limitations Des Expériences En Laboratoire

SBI-425 has several advantages for lab experiments. It is a potent and selective inhibitor of autotaxin, which makes it an ideal tool for studying the role of autotaxin in various diseases. It has also been shown to have good pharmacokinetic properties, which allows for its use in in vivo studies. However, one limitation of SBI-425 is that it is a small molecule inhibitor, which may limit its ability to inhibit autotaxin activity in certain tissues or cell types.

Orientations Futures

There are several future directions for the study of SBI-425. One potential area of research is the development of SBI-425 as a therapeutic agent for cancer, fibrosis, and inflammation. Another area of research is the identification of biomarkers that can predict response to SBI-425 treatment. Additionally, the development of more potent and selective autotaxin inhibitors may lead to improved therapeutic outcomes. Finally, the study of the role of autotaxin in other diseases may lead to the identification of new therapeutic targets.

Applications De Recherche Scientifique

SBI-425 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. Autotaxin is a key enzyme involved in the production of N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide, which has been implicated in the development and progression of these diseases. Inhibition of autotaxin by SBI-425 has been shown to reduce this compound levels and attenuate disease progression in preclinical models.

Propriétés

IUPAC Name

N-(4-iodophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O4S/c1-25-16-9-4-13(18(22)20-15-7-5-14(19)6-8-15)12-17(16)26(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYWUSDFBCBKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 6
N-(4-iodophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.